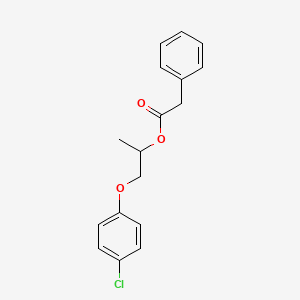
1-(4-Chlorophenoxy)propan-2-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenoxy)propan-2-yl phenylacetate is an organic compound with the molecular formula C17H17ClO3 It is known for its unique chemical structure, which includes a chlorophenoxy group and a phenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenoxy)propan-2-yl phenylacetate typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids may be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenoxy)propan-2-yl phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenoxy)propan-2-yl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenoxy)propan-2-yl phenylacetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing phenylacetic acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)propan-2-yl acetate
- 1-(4-Chlorophenoxy)propan-2-yl benzoate
- 1-(4-Chlorophenoxy)propan-2-yl butyrate
Uniqueness
1-(4-Chlorophenoxy)propan-2-yl phenylacetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Properties
CAS No. |
5436-61-3 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C17H17ClO3/c1-13(12-20-16-9-7-15(18)8-10-16)21-17(19)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3 |
InChI Key |
QTIFCYQKRFOZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















